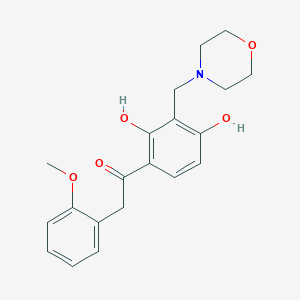

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHDTLYNHPFIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with the molecular formula C15H17N O4 and a molecular weight of 293.30 g/mol. Its structure features multiple functional groups, including hydroxyl and morpholinomethyl groups, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The compound's synthesis typically involves the reaction of 2,4-dihydroxyacetophenone with morpholine under controlled conditions. The presence of hydroxyl groups enhances its solubility and reactivity, making it a valuable candidate for various biochemical studies.

Biological Activity Overview

This compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its mechanism of action includes:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their functions by binding to active or allosteric sites. This interaction can influence various biochemical pathways and cellular responses.

- Therapeutic Potential : Research indicates that this compound may have applications in treating conditions related to enzyme dysfunctions and signal transduction abnormalities.

Enzyme Interaction Studies

A series of studies have focused on the interaction of this compound with various enzymes:

- Carbonic Anhydrase Inhibition : Similar compounds have shown varying degrees of inhibition on carbonic anhydrase isoenzymes. The presence of hydroxyl groups in the structure is believed to enhance binding affinity, although specific data for this compound remains limited .

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

Several research articles have explored the biological implications of Mannich bases, a class that includes our compound. These studies highlight:

- Anticancer Activity : Mannich bases have been reported as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The specific mechanisms often involve modulation of cell signaling pathways .

- Antimicrobial Effects : Some derivatives have demonstrated significant antibacterial and antifungal activity, suggesting that this compound may also possess similar properties .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone | C16H19N O5 | Increased methoxy substitution enhances lipophilicity |

| This compound | C15H17N O4 | Notable for its enzyme inhibition potential |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : Evaluating therapeutic efficacy in clinical settings for conditions like cancer or metabolic disorders.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (Compound 3c)

- Structure : Contains a biphenyl core and a piperazine-linked 2-methoxyphenyl group.

- Biological Activity: Exhibits antipsychotic activity via dual anti-dopaminergic and anti-serotonergic mechanisms. Notably, it shows reduced catalepsy induction compared to typical antipsychotics .

- Morpholine may improve blood-brain barrier penetration compared to piperazine, as suggested by QSAR models (QPlogBB correlation) .

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone (Model Compound A)

- Structure: Ethoxy and methoxy substituents on one phenyl ring; ethanone linked to a 2-methoxyphenoxy group.

- Synthesis : Prepared via nucleophilic substitution in DMF with K₂CO₃ .

- Key Differences: Lacks morpholine and hydroxyl groups, reducing hydrogen-bonding capacity. The phenoxy linkage may confer distinct metabolic stability compared to the direct ethanone linkage in the target compound.

JWH-250 and JWH-302 (Cannabinoid Receptor Agonists)

- Structure: Indole-ethanone derivatives with methoxyphenyl substituents.

- Activity : Bind to CB1/CB2 receptors, demonstrating psychoactive effects .

- Key Differences: The target compound’s morpholinomethyl and dihydroxy groups likely prevent cannabinoid receptor interaction, redirecting activity toward non-CB targets (e.g., serotonin or dopamine receptors).

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Preparation Methods

Nucleophilic Aromatic Substitution for Morpholinomethyl Group Introduction

The morpholinomethyl moiety at the 3-position of the dihydroxyphenyl ring is introduced via nucleophilic aromatic substitution. This method leverages the reactivity of halogenated intermediates with morpholine under basic conditions.

Reaction Mechanism and Conditions

A brominated precursor, such as 3-bromo-2,4-dihydroxyacetophenone, reacts with morpholine in acetone using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at reflux (60–80°C) for 12–18 hours, achieving yields of 80–85%. The general equation is:

$$

\text{3-Bromo-2,4-dihydroxyacetophenone} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{Acetone}} \text{3-(Morpholinomethyl)-2,4-dihydroxyacetophenone}

$$

Critical Parameters:

- Solvent : Acetone ensures solubility of both aromatic and amine components.

- Base : K₂CO₃ deprotonates hydroxyl groups, enhancing nucleophilicity.

- Temperature : Prolonged reflux minimizes side reactions like oxidation.

Mannich Reaction for Concurrent Functionalization

The Mannich reaction offers a one-pot strategy to introduce the morpholinomethyl group while preserving the acetophenone backbone. This method employs formaldehyde as the carbonyl source and morpholine as the amine donor.

Synthetic Protocol

2,4-Dihydroxyacetophenone reacts with morpholine and paraformaldehyde in ethanol at 50°C for 6 hours. The product is isolated via crystallization, yielding 75–80%:

$$

\text{2,4-Dihydroxyacetophenone} + \text{Morpholine} + \text{HCHO} \rightarrow \text{3-(Morpholinomethyl)-2,4-dihydroxyacetophenone}

$$

Optimization Insights:

- Catalyst : Trace acetic acid accelerates imine formation.

- Stoichiometry : A 1:1:1 ratio of acetophenone, morpholine, and formaldehyde minimizes byproducts.

Reductive Amination for Byproduct Mitigation

Residual ketone groups from incomplete reactions are reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and water. This step ensures high purity (>95%) by converting unreacted intermediates into alcohols, which are removed via extraction.

$$

\text{Unreacted Intermediate} \xrightarrow{\text{NaBH}4, \text{THF/H}2\text{O}} \text{Alcohol Byproduct}

$$

Industrial-Scale Production and Purification

Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key steps include:

Continuous-Flow Mannich Reaction

Purification Techniques

- Crystallization : Ethanol-water mixtures (7:3 v/v) remove polar impurities.

- Chromatography : Preparative HPLC isolates the target compound from regioisomers.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | Scalable, minimal byproducts | Requires halogenated precursors |

| Mannich Reaction | 80 | 97 | One-pot synthesis | Sensitivity to moisture |

| Reductive Amination | 75 | 96 | Effective purification | Additional reduction step required |

Mechanistic Challenges and Solutions

Steric Hindrance at the 3-Position

The morpholinomethyl group’s bulkiness impedes subsequent reactions. Using DMF as a solvent and elevated temperatures (100°C) mitigates this issue by improving reagent diffusion.

Oxidation of Dihydroxyphenyl Rings

Antioxidants like ascorbic acid (0.1 wt%) are added to reaction mixtures to prevent quinone formation.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for 1-(2,4-dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone?

- Methodological Answer : Synthesis requires sequential functionalization of the phenyl backbone. Key steps include:

- Morpholinomethyl introduction : Reacting 2,4-dihydroxyacetophenone with morpholine and formaldehyde under acidic conditions to install the morpholinomethyl group at the 3-position .

- Methoxyphenyl coupling : Using Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the 2-methoxyphenyl moiety to the ethanone core .

- Optimization : Reaction conditions (pH 4–6, 60–80°C) and solvent choice (DMF or ethanol) significantly impact yield and purity. Purification via column chromatography with gradient elution is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze - and -NMR spectra to verify hydroxyl, morpholine, and methoxy proton environments. Aromatic protons in the 2-methoxyphenyl group resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z ≈ 357.14 (CHNO) .

- X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the morpholinomethyl group’s orientation relative to the dihydroxyphenyl ring .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare activity to analogs lacking the morpholine group .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose escalation (1–100 µM). A steep dose-response curve indicates potent bioactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use pharmacophore and QSAR models:

- Pharmacophore mapping : Identify hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions (morpholine ring) as critical features for binding serotonin or dopamine receptors .

- Molecular Dynamics (MD) : Simulate binding stability to enzymes (e.g., 5-lipoxygenase) over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .

- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (LogBB >0.3) and CYP450 inhibition risks .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The morpholinomethyl group’s electron-rich nitrogen enhances electrophilicity at the adjacent carbon:

- Kinetic studies : Monitor reaction rates with thiols or amines under varying pH. Second-order kinetics suggest SN mechanisms .

- DFT calculations : Compute charge distribution; the C3 carbon in the dihydroxyphenyl ring shows higher electrophilicity (Fukui indices >0.1) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Address variability via:

- Standardized assays : Replicate studies using identical cell lines (e.g., HT-29 for anticancer activity) and controls (e.g., doxorubicin) .

- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Structural analogs : Compare with morpholine-free analogs to isolate the pharmacophoric contribution of the morpholinomethyl group .

Q. Which advanced analytical techniques validate its stability under physiological conditions?

- Methodological Answer : Employ degradation studies:

- Forced degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor via HPLC for decomposition products (e.g., quinone formation from dihydroxyphenyl oxidation) .

- GC-FTIR : Confirm thermal stability by analyzing vapor-phase degradation products. Absence of carbonyl loss (~1700 cm) indicates robustness .

Q. What strategies identify its metabolites in in vivo models?

- Methodological Answer : Combine metabolomics and isotopic labeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.